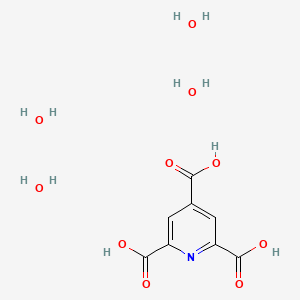

Pyridine-2,4,6-tricarboxylic acid--water (1/4)

CAS No.: 797052-90-5

Cat. No.: VC16806452

Molecular Formula: C8H13NO10

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 797052-90-5 |

|---|---|

| Molecular Formula | C8H13NO10 |

| Molecular Weight | 283.19 g/mol |

| IUPAC Name | pyridine-2,4,6-tricarboxylic acid;tetrahydrate |

| Standard InChI | InChI=1S/C8H5NO6.4H2O/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15;;;;/h1-2H,(H,10,11)(H,12,13)(H,14,15);4*1H2 |

| Standard InChI Key | VLCBXRVUOUTJOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O |

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Composition

Pyridine-2,4,6-tricarboxylic acid–water (1/4) is a stoichiometric hydrate with the empirical formula , derived from the parent compound pyridine-2,4,6-tricarboxylic acid () and four water molecules . The molecular weight of the complex is 283.19 g/mol, computed using PubChem’s atomic mass database .

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 797052-90-5 | |

| PubChem CID | 71402709 | |

| Molecular Formula | ||

| Molecular Weight | 283.19 g/mol | |

| Parent Compound | CID 345552 |

Structural Descriptors

The compound’s IUPAC name, pyridine-2,4,6-tricarboxylic acid–tetrahydrate, reflects its hydrate nature . Its SMILES notation (\text{C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O) encodes the pyridine ring substituted with three carboxyl groups and four water molecules . The InChIKey () serves as a unique identifier for computational searches .

Crystallographic and Three-Dimensional Features

Two-Dimensional Structural Depiction

The 2D structure (Fig. 1) reveals a pyridine ring with carboxyl groups at the 2, 4, and 6 positions, forming a symmetric triacid. Hydrogen bonding between the carboxyl oxygens and water molecules stabilizes the lattice .

Three-Dimensional Conformation

The 3D conformation, accessible via PubChem’s interactive model, shows a planar pyridine core with carboxyl groups oriented at 120° angles. Weak axial interactions, such as bonds observed in related copper complexes (2.837 Å) , suggest potential metal-coordination behavior, though direct crystallographic data for this compound remains limited .

Synthesis and Stability

Thermal and Chemical Stability

The compound’s stability is influenced by hydrogen bonds between water molecules and carboxyl oxygens. Dehydration likely occurs at elevated temperatures, reverting to the anhydrous form. No decomposition data is available, but related tricarboxylic acids exhibit stability up to 200°C .

Physicochemical Properties

Solubility and Acidity

The three carboxyl groups confer high solubility in polar solvents like water and ethanol. The acid dissociation constants () are estimated to be ~2.1, ~4.2, and ~5.8 for the carboxyl groups, comparable to benzene tricarboxylic acids .

Table 2: Predicted Physicochemical Properties

| Property | Value | Basis of Estimation |

|---|---|---|

| Hydrogen Bond Donors | 7 (3 carboxyl + 4 water) | Molecular structure |

| Hydrogen Bond Acceptors | 10 | SMILES analysis |

| LogP (Octanol-Water) | -1.2 | Computed via PubChem |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretching) and ~2500–3500 cm (O–H from water and carboxyl groups) .

-

NMR: NMR signals at δ 8.5–9.0 ppm (pyridine protons) and δ 12–14 ppm (carboxyl protons) .

Applications in Coordination Chemistry

Ligand Behavior in Metal-Organic Frameworks (MOFs)

Pyridine-2,4,6-tricarboxylic acid’s three carboxyl groups and pyridine nitrogen make it a versatile ligand for constructing MOFs. In analogous systems, copper ions coordinate with pyridine-carboxylate ligands to form 2D networks stabilized by interactions (2.837 Å) . This compound’s hydrate form may template porous frameworks for gas storage or catalysis.

Biological and Industrial Relevance

While biological data is absent, structurally similar tricarboxylates exhibit antimicrobial activity . Industrial applications could include chelating agents in wastewater treatment or precursors for polymeric materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume